molecular formula C23H21FN2O4S B2593609 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895477-30-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2593609
CAS No.: 895477-30-2
M. Wt: 440.49
InChI Key: YIGFAGSXAWKWSZ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic organic compound featuring a benzo[cd]indole core substituted with a butyl group at position 1, a ketone at position 2, and an acetamide moiety at position 5. The acetamide is further modified with a 4-fluorophenylsulfonyl group, which introduces electron-withdrawing and lipophilic characteristics.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-31(29,30)16-9-7-15(24)8-10-16/h4-12H,2-3,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFAGSXAWKWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the class of indole derivatives and sulfonamides. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydrobenzo[cd]indole core, a butyl group, and a sulfonamide moiety. The molecular formula is C27H29N3O4SC_{27}H_{29}N_{3}O_{4}S with a molecular weight of approximately 491.6 g/mol. The synthesis typically involves multi-step organic reactions that incorporate various reagents such as butyl bromide and acetic anhydride to achieve the desired structure .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or enzymes involved in critical biological pathways, influencing processes such as cell proliferation and apoptosis.
  • Cell Signaling Modulation : Its structural features allow it to interact with receptors or proteins that regulate cellular signaling pathways, potentially leading to therapeutic effects in cancer treatment.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Potential

Research indicates that this compound exhibits significant anti-cancer properties. For instance:

  • In Vitro Studies : Cell viability assays have demonstrated that the compound can reduce the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown a decrease in viability in cells treated with this compound compared to controls .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)10Cell cycle arrest

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has also been investigated:

  • Kinase Inhibition : Preliminary data suggest that it may inhibit kinases involved in cancer pathways, leading to disrupted signaling and reduced tumor growth. For example, studies on Mps1 kinase inhibition revealed significant effects on chromosomal stability during cell division .

Case Studies

Several case studies have explored the efficacy of this compound in various cancer models:

  • Study on Lung Cancer : A study investigated the effects of this compound on A549 lung cancer cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity.
  • Breast Cancer Model : In MCF7 breast cancer cells, treatment resulted in G1 phase cell cycle arrest, indicating potential use as a therapeutic agent in hormone-responsive tumors.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exhibits significant antitumor properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from dividing.

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have suggested that it may be effective against certain fungal strains, potentially offering a new avenue for antifungal therapies.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of this compound against various fungal pathogens. The results showed promising inhibitory effects, suggesting potential applications in treating fungal infections resistant to conventional therapies .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoindole Core : Achieved through cyclization reactions with appropriate precursors.
  • Alkylation : Introduction of the butyl group via alkylation reactions using butyl halides.
  • Sulfonylation : Attachment of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial-scale production may require optimization of these synthetic steps to maximize yield and purity. Techniques such as chromatography and recrystallization are often employed for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide (-SO₂-NH-) and acetamide (-NH-CO-CH₃) groups in the molecule are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

In 6 M HCl at 80°C for 12 hours, the sulfonamide bond undergoes cleavage, yielding 4-fluorobenzenesulfonic acid and the corresponding amine intermediate. The acetamide group remains stable under these conditions.

Basic Hydrolysis

Under alkaline conditions (2 M NaOH, 60°C, 8 hours), the acetamide group hydrolyzes to form acetic acid and the primary amine derivative. The sulfonamide group shows partial hydrolysis under extended reaction times (>24 hours).

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing sulfonyl group activates the adjacent fluorine atom on the 4-fluorophenyl ring for nucleophilic aromatic substitution (NAS).

NucleophileConditionsProductYield (%)Reference
Sodium methoxideDMF, 100°C, 6 h4-methoxyphenylsulfonyl analog62
PiperidineTHF, reflux, 12 h4-piperidinophenylsulfonyl analog55
Sodium azideDMSO, 120°C, 8 h4-azidophenylsulfonyl analog48

Reactivity follows the order: F > Cl > Br in NAS due to the sulfonyl group's para-directing effects.

Oxidation of the Benzo[cd]indole Core

The 1,2-dihydrobenzo[cd]indole system undergoes oxidation at the C2 position when treated with strong oxidizing agents:

Compound+CrO3H2SO4,Δ2-oxo derivative+Cr3+\text{Compound} + \text{CrO}_3 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} 2\text{-oxo derivative} + \text{Cr}^{3+}

Key observations:

  • Complete oxidation occurs within 2 hours at 70°C.

  • The reaction is stereospecific, preserving the butyl group's configuration.

Cycloaddition Reactions

The conjugated system in the benzo[cd]indole moiety participates in [4+2] cycloadditions with dienophiles:

Example with Maleic Anhydride

ParameterValue
SolventToluene
Temperature110°C
Time24 h
ProductFused bicyclic adduct
Yield38%
Reference

The reaction proceeds via a suprafacial pathway, as confirmed by DFT calculations .

Functionalization at the Butyl Chain

The n-butyl group undergoes typical alkane transformations:

Halogenation

Halogenation AgentConditionsProduct
Br₂ (1 equiv)CCl₄, light, 25°C, 2 h1-bromobutyl derivative
Cl₂ (excess)CH₂Cl₂, 0°C, 1 hPerchlorinated side product

Bromination occurs preferentially at the terminal carbon.

Stability Under Biological Conditions

In simulated physiological buffer (pH 7.4, 37°C), the compound exhibits:

  • Half-life : 12.4 ± 0.8 hours

  • Major degradation pathway : Hydrolysis of the acetamide group (72% of total degradation).

This reactivity profile highlights the compound's versatility as a synthetic intermediate and guides the design of derivatives with optimized pharmacological properties. Future studies should explore catalytic asymmetric reactions and photochemical transformations to expand its synthetic utility.

Comparison with Similar Compounds

Structural Analogues with Benzo[cd]indole Cores

The compound N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide (CAS: 1196156-52-1) shares the benzo[cd]indole scaffold but differs in substituents:

  • Alkyl chain : A shorter ethyl group replaces the butyl group at position 1, reducing lipophilicity (LogP) compared to the target compound.
  • Electrophilic groups: A nitrobenzamide group at position 6 replaces the 4-fluorophenylsulfonyl acetamide.
Property Target Compound N1-(1-ethyl-2-oxo-...-3-nitrobenzamide
Core Structure Benzo[cd]indole Benzo[cd]indole
Position 1 Substituent Butyl Ethyl
Position 6 Substituent 4-Fluorophenylsulfonyl acetamide 3-Nitrobenzamide
Key Functional Groups Sulfonyl, Fluorine Nitro, Benzamide

Sulfonamide and Acetamide Derivatives

Piperazine-Linked Sulfonamides ()

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share sulfonamide/acetamide functionalities but incorporate piperazine rings and benzhydryl groups. Key differences include:

  • Core Heterocycles : Piperazine vs. benzo[cd]indole, leading to distinct conformational flexibility.
  • Substituent Effects : The target’s 4-fluorophenylsulfonyl group may enhance target selectivity compared to bulkier benzhydryl or multi-substituted phenyl groups in compounds .
Benzothiazole-Based Acetamides ()

Examples like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide feature benzothiazole cores with halogenated acetamide side chains. Comparisons include:

  • Aromatic Systems : Benzothiazole (planar, π-deficient) vs. benzo[cd]indole (fused, π-rich), influencing electronic interactions.
  • Halogen Effects : Fluorine and chlorine substituents in both classes modulate solubility and metabolic stability, though the sulfonyl group in the target compound may improve oxidative resistance compared to simple acetamides .

Halogenated and Sulfonyl-Containing Impurities ()

Reference standards like 2-Bromo-N-[4-nitro-2-(phenyl-Br)carbonyl)phenyl]acetamide highlight the role of halogens and sulfonyl groups in stability and reactivity. The target’s 4-fluorophenylsulfonyl group likely reduces metabolic degradation compared to bromine or nitro-substituted impurities, which are prone to nucleophilic displacement or reduction .

Q & A

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?

The compound can be synthesized via multi-step organic reactions, including:

  • Nucleophilic substitution : Introduce the butyl group to the benzo[cd]indol-2-one scaffold under alkaline conditions.
  • Sulfonylation : React the intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylacetamide moiety.
  • Coupling reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the benzo[cd]indole core to the sulfonylacetamide group.
    Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl groups).
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion).
  • FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Q. What safety protocols should be followed during synthesis and handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane, DMF).
  • Waste disposal : Collect halogenated byproducts separately for hazardous waste management.
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, reagent stoichiometry, reaction time).
  • Catalyst screening : Evaluate bases like DMAP or pyridine derivatives to enhance sulfonyl group activation.
  • In-line monitoring : Employ techniques like FT-IR or HPLC to track reaction progress and minimize side products .

Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?

  • Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
  • Computational modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data.
  • Crystallographic validation : If available, compare X-ray-derived bond lengths/angles with spectral predictions .

Q. What computational tools are suitable for studying interactions with biological targets?

  • Molecular docking : UCSF Chimera or AutoDock Vina to model binding to enzymes (e.g., kinase targets).
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
  • Electrostatic potential maps : Generate via Chimera to predict nucleophilic/electrophilic interaction sites .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH and analyze degradation via HPLC.
  • pH-dependent hydrolysis : Test in buffers (pH 1–13) and monitor by UV-Vis spectroscopy.
  • Mass spectrometry : Identify degradation products (e.g., hydrolyzed amide bonds) .

Q. What strategies are recommended for assessing in vitro biological activity?

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., kinase activity measured via ADP-Glo™).
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
  • Target engagement : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How to analyze and mitigate impurities in the final product?

  • HPLC-MS : Use reverse-phase C18 columns to separate impurities; compare retention times with synthetic standards.
  • TLC with derivatization : Visualize sulfonamide-related impurities using ninhydrin or iodine vapor.
  • Recrystallization optimization : Adjust solvent polarity (e.g., DMSO/water mixtures) to exclude byproducts .

Methodological Notes

  • Data interpretation : Always cross-reference experimental results with computational predictions and literature analogs (e.g., fluorophenyl-sulfonamide derivatives in ) .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to ensure consistency.
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal.

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